sodium;4-bromo-2-fluorobenzoate
Description
Sodium 4-bromo-2-fluorobenzoate (C₇H₃BrFNaO₂) is a carboxylate salt derived from 4-bromo-2-fluorobenzoic acid. It features a benzoate backbone substituted with bromine (Br) at the para-position and fluorine (F) at the ortho-position. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactivity in coupling reactions and its role in constructing complex molecules.
Properties
CAS No. |
1938142-15-4 |
|---|---|
Molecular Formula |
C7H3BrFNaO2 |
Molecular Weight |
240.99 g/mol |
IUPAC Name |
sodium;4-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
HBYYVKFYZMRBAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-2-fluoro-, sodium salt (1:1) typically involves the halogenation of benzoic acid. The process begins with the introduction of bromine and fluorine atoms to the benzene ring of benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The reaction conditions are optimized to ensure high yield and purity. The sodium salt form is obtained by neutralizing the halogenated benzoic acid with sodium hydroxide, resulting in the formation of the sodium salt.
Chemical Reactions Analysis
Types of Reactions
sodium;4-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or cesium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Coupling Reactions: Formation of biaryl intermediates.
Scientific Research Applications
sodium;4-bromo-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-2-fluoro-, sodium salt (1:1) involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its application. The sodium salt form facilitates its solubility and bioavailability, making it effective in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares sodium 4-bromo-2-fluorobenzoate with key analogs, focusing on synthesis, physicochemical properties, and applications.
Methyl 4-Bromo-2-Fluorobenzoate (C₈H₆BrFO₂)
- Synthesis: Prepared via esterification of 4-bromo-2-fluorobenzoic acid with methanol and thionyl chloride (SOCl₂) under reflux conditions .
- Yield : Reported yields exceed 90% in palladium-mediated coupling reactions for intermediates in anti-Chagas disease agents .
- Applications: Key precursor in synthesizing CYP51 inhibitors targeting Trypanosoma cruzi and androgen receptor antagonists like enzalutamide .
- Physical Properties : Higher lipophilicity compared to the sodium salt, making it suitable for organic-phase reactions.
Ethyl 4-Bromo-2-Fluorobenzoate (C₉H₈BrFO₂)
- Synthesis: Similar to the methyl ester but using ethanol as the alcohol source .
- Purity : 97–98% purity for intermediates in combinatorial chemistry .
- Role : Used in Heck reactions and nucleophilic aromatic substitutions for biaryl compounds .
tert-Butyl 4-Bromo-2-Fluorobenzoate (C₁₁H₁₂BrFO₂)
- Synthesis : Prepared via coupling reactions with tert-butyl alcohol or via protection of the carboxylic acid group .
- Stability : The tert-butyl group enhances steric protection, improving stability during multi-step syntheses .
- Applications : Intermediate in positron emission tomography (PET) tracer development and drug candidate synthesis .
- Purity : ≥98% purity for pharmaceutical-grade applications .
4-Bromo-2-Fluorobenzoic Acid (C₇H₄BrFO₂)
- Synthesis : Direct precursor to esters and salts; prepared via bromination/fluorination of benzoic acid derivatives .
- Reactivity : Used in Suzuki-Miyaura couplings to generate biaryl structures for kinase inhibitors .
Comparative Data Table
Key Research Findings
Sodium Salt Advantages : The sodium form’s aqueous solubility facilitates reactions in biological or polar media, unlike esters requiring organic solvents .
Methyl Ester Utility : High-yielding coupling reactions (>90%) make methyl 4-bromo-2-fluorobenzoate a preferred choice for scalable synthesis of anti-parasitic agents .
tert-Butyl Stability : The tert-butyl ester’s stability under acidic/basic conditions enables its use in multi-step drug syntheses, such as PET tracer scaffolds .
Regioselectivity : The para-bromo and ortho-fluoro substitution pattern enhances electrophilic reactivity in aromatic substitution reactions .
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